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Compound of Interest

Compound Name: 4-Fluorobenzyl alcohol

Cat. No.: B044065 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzyl
alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. The following tables summarize the ¹H and ¹³C NMR data for 4-Fluorobenzyl
alcohol, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 4-Fluorobenzyl Alcohol
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.33 - 7.30 m 2H
Ar-H (ortho to

CH₂OH)

7.05 - 7.01 m 2H Ar-H (ortho to F)

4.63 s 2H -CH₂-

2.07 s 1H -OH

Data sourced from a study on the selective reduction of aldehydes and ketones.[1]

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 4-Fluorobenzyl Alcohol

Chemical Shift (δ) ppm Assignment

163.25 (d, J = 245.4 Hz) C-F

136.57 (d, J = 3.1 Hz) C-CH₂OH

128.85 (d, J = 8.0 Hz) Ar-CH (ortho to CH₂OH)

115.34 (d, J = 21.5 Hz) Ar-CH (ortho to F)

64.44 -CH₂OH

Chemical shifts and coupling constants are reported relative to CDCl₃ (77.0 ppm).[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 4-Fluorobenzyl alcohol exhibits characteristic absorption bands

corresponding to its hydroxyl and aromatic moieties.

Table 3: IR Spectroscopic Data for 4-Fluorobenzyl Alcohol
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad O-H stretch

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1585 Medium Aromatic C=C stretch

1500 - 1400 Medium Aromatic C=C stretch

~1220 Strong C-F stretch

1080 - 1300 Strong C-O stretch

Characteristic absorption regions for functional groups are referenced from general IR

spectroscopy principles.[3][4]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. The electron ionization (EI) mass spectrum of 4-
Fluorobenzyl alcohol is presented below.

Table 4: Mass Spectrometry Data for 4-Fluorobenzyl Alcohol
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m/z Relative Intensity (%) Assignment

126 100.0 [M]⁺ (Molecular Ion)

125 67.8 [M-H]⁺

109 31.7 [M-OH]⁺

107 9.6

105 30.5

97 99.1

96 12.3

95 28.1

77 32.1 [C₆H₅]⁺

75 13.2

Mass spectral data obtained from the NIST WebBook and ChemicalBook.[5][6]

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analyses of 4-
Fluorobenzyl alcohol.

NMR Spectroscopy
Instrumentation: A Bruker Avance/400 spectrometer was utilized for acquiring both ¹H and

¹³C NMR spectra.[1]

Sample Preparation: A small quantity of 4-Fluorobenzyl alcohol was dissolved in

deuterated chloroform (CDCl₃).

¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(δ 0.00).[1]
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¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling.

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).[2]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR

spectrum.

Sample Preparation: As 4-Fluorobenzyl alcohol is a liquid at room temperature, the

spectrum was obtained as a thin film between two potassium bromide (KBr) plates.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI) was employed.

Sample Introduction: The sample was introduced into the ion source, likely via a direct

insertion probe or after separation by gas chromatography.

Ionization: Electron ionization was performed at a standard energy of 70 eV.[6]

Analysis: The resulting ions were separated by a mass analyzer based on their mass-to-

charge ratio (m/z).

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound such as 4-Fluorobenzyl alcohol.
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Caption: Workflow for the Spectroscopic Analysis of 4-Fluorobenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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